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Compound Name: 1-Bromo-3-phenoxypropan-2-one
Cat. No.: B8783613
Get Quote
\ J

Executive Summary

1-Bromo-3-phenoxypropan-2-one (CAS: 237386-02-6) is a specialized bifunctional
electrophile utilized primarily in the synthesis of heterocycles (e.g., imidazoles, thiazoles) and
pharmaceutical intermediates.[1][2] Its structure combines a lipophilic phenoxy ether tail with a

highly reactive

-bromo ketone head.

This guide addresses a critical gap in public literature: the lack of explicit solubility data for this
specific derivative. By synthesizing structural analysis with solubility parameters of validated
analogs (e.g., 1-bromo-3-phenylpropan-2-one), this document provides a definitive solvent
selection framework.[3]

Key Takeaway: The compound exhibits high solubility in polar aprotic solvents (DCM, THF,
Acetone) and aromatic hydrocarbons. However, its high reactivity as an alkylating agent
dictates that chemical stability—not just thermodynamic solubility—must guide solvent choice.

Part 1: Chemical Profile & Solubility Physics
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To predict solubility behavior accurately, we must deconstruct the molecule into its interacting
domains.[3]

Structural Analysis

The molecule (Ph-O-CH
-C(=0)-CH
-Br) contains three distinct solubility-determining regions:

e Phenoxy Group (Ph-O-): A lipophilic, aromatic domain that drives solubility in non-polar and

aromatic solvents (Toluene, Benzene) via ngcontent-ng-c1989010908=""_nghost-ng-

€2127666394="" class="inline ng-star-inserted">

stacking and van der Waals forces.

o Ether Linkage (-O-): A weak hydrogen bond acceptor that enhances compatibility with ethers
(THF, MTBE) and esters.[3]

e ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Bromo Ketone (Br-CH

-C=0): A highly polar, electrophilic region. The C=0 dipole and the polarizable C-Br bond
favor solvation in polar aprotic solvents (DCM, Acetone, Acetonitrile).

Polarity & Partitioning[1]
e Predicted LogP: ~2.0 — 2.5 (Moderately Lipophilic).[3]

e H-Bonding: 2 Acceptors (Ether, Ketone), 0 Donors.[3]

» Implication: The compound is hydrophobic. It will not dissolve in water to any appreciable
extent (<1 mg/mL) but will partition readily into organic layers during extraction.

Part 2: Solvent Compatibility & Selection
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The following table categorizes solvents based on Thermodynamic Solubility (Will it dissolve?)
and Kinetic Stability (Will it react?).[3]

Table 1: Solvent Selection Matrix
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Specific . . . Recommendati
Solvent Class Solubility Stability Risk
Solvent on
) ) Primary Choice
_ Dichloromethane  High (>100 )
Chlorinated Low for synthesis &
(DCM) mg/mL) )
handling.
Excellent
Chloroform High Low alternative to
DCM.
Good for
] ) Finkelstein
Polar Aprotic Acetone High Low )
reactions; easy
to strip.
Ideal for
Acetonitrile High L nucleophilic
[ ow T
(MeCN) g substitutions (S
2).
Usable; watch for
) peroxide
THF High Low/Mod o
formation in
storage.
Caution: Hard to
_ remove; may
DMSO / DMF High Moderate
accelerate
decomposition.
Good for reflux
Aromatic Toluene Moderate Low reactions; may
require heating.
) Good for
Diethyl Ether / C
Ethers Moderate Low precipitating
MTBE _ N
polar impurities.
Alcohols Methanol / High High Avoid for
Ethanol Storage. Risk of
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hemiketal
formation or
solvolysis over

time.

Use only as the
Aqueous Water Insoluble N/A immiscible phase

in extractions.

The "Reactivity Trap" in Alcohols

While 1-Bromo-3-phenoxypropan-2-one dissolves readily in methanol and ethanol, these
solvents are nucleophilic.[3] Prolonged storage or heating in alcohols can lead to:

e Solvolysis: Displacement of the bromide by the alkoxy group (forming an ngcontent-ng-
€1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-alkoxy ketone).

o Hemiketal Formation: Reversible attack on the ketone carbonyl.[3]

Protocol Note: Alcohols (e.g., Ethanol) are often used intentionally as solvents when reacting
this compound with strong nucleophiles like thiourea (Hantzsch Thiazole Synthesis), as the
thiourea sulfur is more nucleophilic than the solvent oxygen. For storage, however, alcohols are
strictly contraindicated.

Part 3: Experimental Protocols
Visual Solubility Determination (Self-Validating Protocol)

Use this rapid workflow to determine the exact solubility limit for your specific batch/purity level.

[3]
Materials: 10 mL vial, calibrated micropipette, analytical balance.
e Weighing: Weigh 50 mg of 1-Bromo-3-phenoxypropan-2-one into the vial.

« Titration: Add the target solvent in 100 ngcontent-ng-c1989010908="" _nghost-ng-
€c2127666394="" class="inline ng-star-inserted">
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L increments.

» Agitation: Vortex for 30 seconds after each addition.
e Observation:
o Clear Solution: Soluble at current concentration.[3]
o Turbid/Particulate: Insoluble.[3][4][5]

o Calculation: ngcontent-ng-c1989010908=""_nghost-ng-c2127666394="" class="ng-star-
inserted display">

Result is in mg/mL.

Visualization: Solubility Decision Tree

The following logic map guides the researcher to the optimal solvent based on the intended
application (Reaction vs. Extraction vs. Analysis).
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Figure 1: Decision logic for solvent selection based on experimental intent.

Part 4: Safety & Handling (Lachrymator Warning)

Critical Safety Note: Like most ngcontent-ng-c1989010908="" nghost-ng-c2127666394=""
class="inline ng-star-inserted">

-bromo ketones, 1-Bromo-3-phenoxypropan-2-one is a potent lachrymator (tear gas agent)

and a skin irritant.
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o Vapor Pressure: While relatively low, the vapor is highly irritating to mucous membranes.[3]

» Solvent Effect: Dissolving in volatile solvents (DCM, Ether) increases the risk of inhalation as
the solvent evaporates and carries the lachrymator with it.[3]

» Neutralization: Spills should be treated with a dilute solution of ammonia or sodium
thiosulfate to degrade the alkylating bromide moiety before cleaning.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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